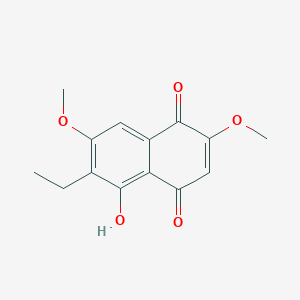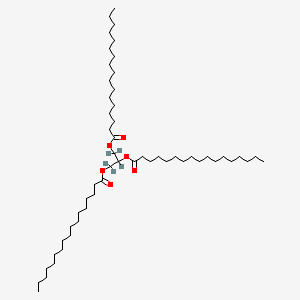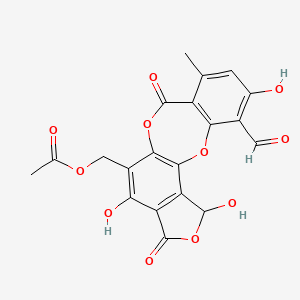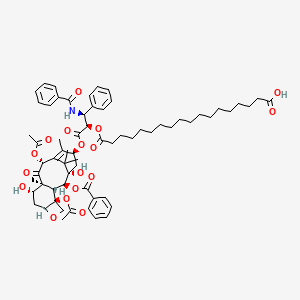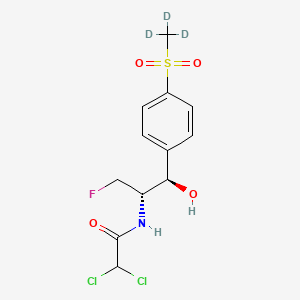
Florfenicol-d3
概要
説明
フロルフェニコール-d3は、主に獣医学で使用される合成広域スペクトル抗生物質であるフロルフェニコールの重水素化された形態です。重水素原子は分子中の3つの水素原子を置き換えており、これは特に質量分析法におけるさまざまな科学的研究に役立ちます。 フロルフェニコール自体は、グラム陽性菌とグラム陰性菌の幅広い範囲に対する有効性で知られるチアンプヘニコールとクロラムフェニコールのフッ素化アナログです .
2. 製法
合成経路と反応条件: フロルフェニコール-d3の合成には、フロルフェニコール分子への重水素原子の組み込みが含まれます。これは、以下を含むいくつかの方法によって達成できます。
重水素交換反応: これは、重水素化された溶媒や重水素ガスなどの重水素源の存在下で、水素原子を重水素で置換することを含みます。
直接合成: 重水素化された前駆体から始めて、フロルフェニコール-d3は、必要な官能基と重水素原子を導入する一連の化学反応を通じて合成できます。
工業生産方法: フロルフェニコール-d3の工業生産は、通常、高い純度と収率を確保するために制御された条件下での大規模な重水素交換反応を伴います。このプロセスには以下が含まれる場合があります。
触媒的重水素化: 水素と重水素の交換を促進するために触媒を使用します。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Florfenicol-d3 involves the incorporation of deuterium atoms into the florfenicol molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or deuterium gas.
Direct Synthesis: Starting from deuterated precursors, this compound can be synthesized through a series of chemical reactions that introduce the necessary functional groups and deuterium atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Steps: Employing techniques such as crystallization, distillation, and chromatography to achieve the desired isotopic purity and chemical purity.
化学反応の分析
フロルフェニコール-d3は、以下を含むさまざまな化学反応を受けます。
酸化: フロルフェニコール-d3は、対応するスルホキシドとスルホンを形成するように酸化できます。
還元: 還元反応は、ニトロ基をアミン基に変換できます。
置換: 求核置換反応は、塩素原子を他の求核剤で置き換えることができます。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
求核剤: アジ化ナトリウム、チオール。
主な生成物:
スルホキシドとスルホン: 酸化反応から形成されます。
アミン: 還元反応から生成されます。
置換誘導体: 求核置換によって生成される.
科学的研究の応用
フロルフェニコール-d3は、科学研究で幅広い用途があります。
化学: さまざまなサンプル中のフロルフェニコールの定量と分析のために、質量分析法で安定同位体標識化合物を用います。
生物学: フロルフェニコールの代謝経路と分解生成物を理解するための研究に用いられています。
医学: 獣医学における薬物動態と薬力学について調査されています。
作用機序
フロルフェニコール-d3は、フロルフェニコールと同様に、細菌のタンパク質合成を阻害することによって抗菌作用を発揮します。これは、50Sリボソームサブユニットに結合してペプチド結合の形成を防ぎ、細菌の増殖を阻害します。 この作用は、クロラムフェニコールやチアンプヘニコールの作用に似ていますが、フロルフェニコールは、クロラムフェニコールに対して耐性を付与する酵素であるクロラムフェニコールアセチルトランスフェラーゼの影響を受けません .
類似化合物との比較
フロルフェニコール-d3は、以下のような他の類似化合物と比較されます。
クロラムフェニコール: フロルフェニコールは、クロラムフェニコールアセチルトランスフェラーゼの影響を受けないため、より効果的で毒性が低いです。
チアンプヘニコール: フロルフェニコールは、より広範囲の活性と優れた薬物動態特性を持っています。
アジダムフェニコール: 類似の抗菌特性を持つ別のアナログですが、薬物動態プロファイルが異なります。
独自性: フロルフェニコール-d3の重水素標識は、特に研究アプリケーションにおいて貴重であり、フロルフェニコールの代謝と薬物動態の挙動に関する洞察を提供し、その生物学的活性を変化させません .
特性
IUPAC Name |
2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRNRDRBQJXIF-BFHKXKNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)
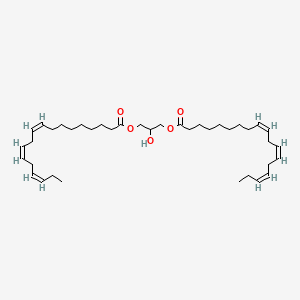
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)
![(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B3026026.png)

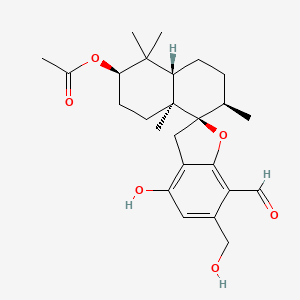

![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)
